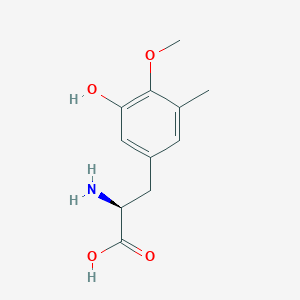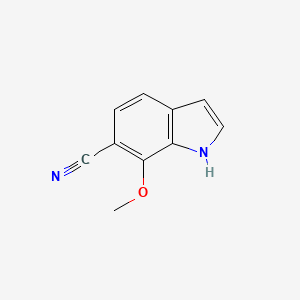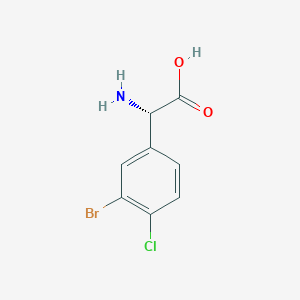
3-hydroxy-O,5-dimethyl-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-O,5-dimethyl-L-tyrosine is a derivative of the amino acid tyrosine It is characterized by the presence of hydroxyl and methyl groups on its aromatic ring, which significantly influence its chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-O,5-dimethyl-L-tyrosine typically involves the hydroxylation and methylation of L-tyrosine. One common method includes the use of specific catalysts and reagents to introduce the hydroxyl and methyl groups at the desired positions on the aromatic ring. For instance, hydroxylation can be achieved using hydrogen peroxide and a suitable catalyst, while methylation can be performed using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-O,5-dimethyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the oxidation state of the aromatic ring.
Substitution: The methyl and hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents (e.g., methyl iodide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aromatic compounds.
Scientific Research Applications
3-hydroxy-O,5-dimethyl-L-tyrosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studies of aromatic substitution reactions.
Biology: The compound is studied for its role in enzyme-substrate interactions and its potential as a biomarker for certain metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 3-hydroxy-O,5-dimethyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and methyl groups on the aromatic ring can influence its binding affinity and specificity for these targets. For example, the compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3,5-diiodo-L-tyrosine: This compound has iodine atoms instead of methyl groups, which significantly alters its chemical and biological properties.
3-hydroxy-L-tyrosine: Lacks the methyl groups, making it less hydrophobic and altering its reactivity.
O-methyl-L-tyrosine: Contains a single methyl group, affecting its solubility and interaction with biological targets.
Uniqueness
3-hydroxy-O,5-dimethyl-L-tyrosine is unique due to the specific positioning of its hydroxyl and methyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of specificity and functionality.
Properties
Molecular Formula |
C11H15NO4 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3-hydroxy-4-methoxy-5-methylphenyl)propanoic acid |
InChI |
InChI=1S/C11H15NO4/c1-6-3-7(4-8(12)11(14)15)5-9(13)10(6)16-2/h3,5,8,13H,4,12H2,1-2H3,(H,14,15)/t8-/m0/s1 |
InChI Key |
WCPBEUSWIVLNSK-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1OC)O)C[C@@H](C(=O)O)N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)O)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7S,8aS)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B15233206.png)



![2-Methoxy-4-azatricyclo[4.2.1.03,]nonane](/img/structure/B15233213.png)
![2-Methyl-1-azaspiro[[1,3]oxathiolane-5,3-bicyclo[2.2.2]octane](Hydrochloride)](/img/structure/B15233214.png)



![(4S)-2-Aza-spiro[4.5]decane-4-carboxylic acid](/img/structure/B15233251.png)
![4-Aminothieno[3,2-c]pyridine-3-carboxylicacid](/img/structure/B15233262.png)

![a-[(Boc-amino)methyl]-2-thiopheneacetic acid](/img/structure/B15233284.png)

